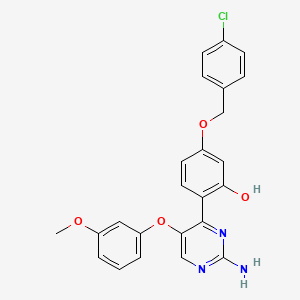

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

説明

This compound is a diaryl pyrimidine derivative featuring a pyrimidine core substituted with:

- A 2-amino group at position 2.

- A 3-methoxyphenoxy group at position 3.

- A phenol ring at position 4, further substituted with a 4-chlorobenzyloxy group.

特性

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTSAFUPGYPSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 2-amino-4,6-dichloropyrimidine with 3-methoxyphenol under basic conditions.

Substitution reactions:

Final coupling: The final step involves coupling the substituted pyrimidine with the phenol derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro or sulfonated derivatives.

科学的研究の応用

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Key structural variations among analogs include modifications to the pyrimidine substituents, particularly at positions 5 (aryl/aryloxy groups) and the phenol’s benzyloxy moiety. These changes significantly impact biological activity, binding affinity, and physicochemical properties.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Analogs

*Calculated based on molecular formula (C₂₅H₂₁ClN₄O₄).

Key Observations:

Substituent Effects on Bioactivity: The 3-methoxyphenoxy group in the target compound may enhance binding to viral targets (e.g., hACE2-S) compared to AP-3-OMe-Ph’s 3-methoxyphenyl group, as oxygen linkages improve conformational flexibility .

Role of Halogenation :

- Chlorine in the benzyloxy group (target compound, BH26539) introduces electronegativity and steric bulk, favoring hydrophobic interactions in protein binding pockets. In contrast, fluorine in ’s compound may enhance metabolic stability .

Antiviral vs. Compound 97’s indolyl substitution conferred potent tubulin inhibition, highlighting how heterocyclic substituents redirect activity toward cytoskeletal targets .

Research Findings and Implications

Pharmacological Potential

- Molecular docking studies (e.g., AutoDock Vina) could predict its affinity for the hACE2-S complex .

- Anticancer Activity : Analogs with bulky substituents (e.g., BH26539’s trifluoromethyl group) show enhanced cytotoxicity, implying that the target compound’s chloro-benzyloxy group might similarly improve antiproliferative effects .

Physicochemical Properties

- Lipophilicity : The target compound’s ClogP (estimated ~4.2) is higher than AP-3-OMe-Ph (~2.1), which may affect bioavailability and blood-brain barrier penetration.

- Synthetic Accessibility : and highlight challenges in synthesizing multi-substituted pyrimidines, particularly in controlling regioselectivity during aryl coupling reactions .

生物活性

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core substituted with various functional groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₂₅H₂₃N₃O₄ |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 905432-46-4 |

| Key Functional Groups | Amino group, methoxyphenoxy moiety, chlorobenzyl ether |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The amino group acts as a nucleophile, allowing the compound to inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : The phenolic hydroxyl group can influence receptor binding and signaling pathways associated with inflammation and allergic responses.

Antiallergic and Anti-inflammatory Properties

Research indicates that the compound exhibits significant antiallergic properties by inhibiting Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptor signaling cascades. This inhibition is crucial in mediating allergic reactions and inflammation, suggesting potential applications in treating allergic conditions and other inflammatory diseases.

Antitumor Activity

The compound's structural similarity to known anticancer agents like 5-Fluorouracil suggests potential antitumor activity. Preliminary studies have shown that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antiallergic Effects

A study investigated the effects of the compound on mast cell degranulation, which is a key process in allergic reactions. Results demonstrated that treatment with the compound significantly reduced histamine release from mast cells in vitro, indicating its potential as an antiallergic agent.

Study 2: Antitumor Activity

Another study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that it exhibited dose-dependent cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics.

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer activity |

| Methotrexate | Folic acid analogue | Antitumor and immunosuppressive effects |

| 2-Aminopyrimidine | Basic pyrimidine structure with amino group | Antimicrobial properties |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。